4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16059037
InChI: InChI=1S/C18H18N4O3S/c1-23-15-9-8-13(10-16(15)24-2)11-19-22-17(20-21-18(22)26)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,26)/b19-11+
SMILES:
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.4 g/mol

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC16059037

Molecular Formula: C18H18N4O3S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C18H18N4O3S
Molecular Weight 370.4 g/mol
IUPAC Name 4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H18N4O3S/c1-23-15-9-8-13(10-16(15)24-2)11-19-22-17(20-21-18(22)26)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,26)/b19-11+
Standard InChI Key RLLMGDJLYIBNKB-YBFXNURJSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OC
Canonical SMILES COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)OC

Introduction

The compound 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol belongs to the class of heterocyclic compounds known as 1,2,4-triazoles, which are recognized for their diverse biological and pharmacological activities. These compounds often exhibit properties such as antimicrobial, antifungal, anti-inflammatory, and antitubercular effects. The structure of this compound combines a triazole ring with functional groups that enhance its potential for biological activity.

Structural Features

This compound is characterized by the following structural elements:

  • Core Structure: A 1,2,4-triazole ring.

  • Substituents:

    • A Schiff base moiety formed by the condensation of a 3,4-dimethoxybenzaldehyde with an amino group.

    • A phenoxymethyl group attached to the triazole ring.

    • A thiol (-SH) group at the third position of the triazole ring.

These features contribute to its chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazides under alkaline conditions to produce the triazole nucleus.

  • Introduction of Substituents:

    • The Schiff base is formed by reacting the amino group on the triazole with 3,4-dimethoxybenzaldehyde.

    • Phenoxymethyl substitution is achieved through alkylation reactions using appropriate halides.

The synthesis is confirmed using analytical techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

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